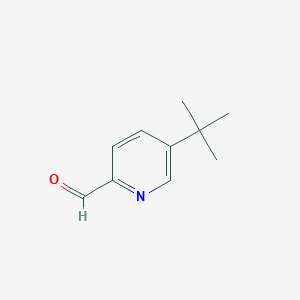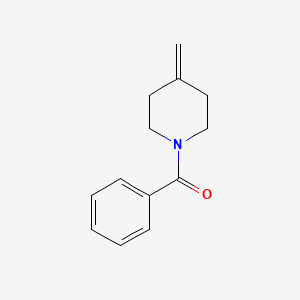
(4-Methylenepiperidin-1-yl)(phenyl)methanone
Vue d'ensemble
Description
“(4-Methylenepiperidin-1-yl)(phenyl)methanone” is a chemical compound with the molecular formula C13H15NO . It is also known by other names such as Piperidine, 1-benzoyl-4-methylene-, N-benzoyl-4-methylenepiperidine, and (4-methylidenepiperidin-1-yl)-phenylmethanone .
Molecular Structure Analysis
The molecular weight of this compound is 201.26 g/mol . The InChI representation of the molecule isInChI=1S/C13H15NO/c1-11-7-9-14 (10-8-11)13 (15)12-5-3-2-4-6-12/h2-6H,1,7-10H2 . The Canonical SMILES representation is C=C1CCN (CC1)C (=O)C2=CC=CC=C2 . Physical And Chemical Properties Analysis
The compound has a molecular weight of 201.26 g/mol . It has a XLogP3-AA value of 2.1, indicating its lipophilicity . It has no hydrogen bond donors and one hydrogen bond acceptor . The compound has one rotatable bond . The exact mass and monoisotopic mass of the compound are 201.115364102 g/mol . The topological polar surface area is 20.3 Ų . The compound has 15 heavy atoms . The complexity of the compound is 243 .Applications De Recherche Scientifique
Sure! Here is a comprehensive analysis of the scientific research applications of (4-Methylenepiperidin-1-yl)(phenyl)methanone, also known as Piperidine, 1-benzoyl-4-methylene-:
Anti-inflammatory Agents
Research has shown that derivatives of piperidine compounds, including (4-Methylenepiperidin-1-yl)(phenyl)methanone, exhibit significant anti-inflammatory properties. These compounds can reduce the production of pro-inflammatory cytokines such as TNF-α and IL-1β, and inhibit the activity of enzymes like myeloperoxidase, which are involved in the inflammatory response .
Analgesic Applications
This compound has been studied for its potential analgesic (pain-relieving) effects. It has shown efficacy in reducing pain in various models, such as the acetic acid-induced abdominal writhing test and the formalin-induced pain test. These studies suggest that (4-Methylenepiperidin-1-yl)(phenyl)methanone could be developed into new pain management therapies .
Cancer Research
(4-Methylenepiperidin-1-yl)(phenyl)methanone has been investigated for its potential anti-cancer properties. It has shown promising antiproliferative activity against certain cancer cell lines, including breast and ovarian cancer cells. This makes it a potential candidate for the development of new cancer treatments .
Neurodegenerative Disease Treatment
The compound has been explored for its role in treating neurodegenerative diseases. By inhibiting enzymes like monoacylglycerol lipase (MAGL), which are involved in the degradation of endocannabinoids, (4-Methylenepiperidin-1-yl)(phenyl)methanone can help modulate the endocannabinoid system. This modulation has therapeutic potential for conditions such as Alzheimer’s disease and other neurodegenerative disorders .
Chronic Pain Management
In addition to its general analgesic properties, (4-Methylenepiperidin-1-yl)(phenyl)methanone has been specifically studied for its effectiveness in managing chronic pain. By targeting specific pathways involved in pain perception and inflammation, it offers a potential alternative to traditional pain medications, which often come with significant side effects .
Inflammatory Bowel Disease (IBD)
Research has indicated that this compound could be beneficial in treating inflammatory bowel diseases such as Crohn’s disease and ulcerative colitis. Its anti-inflammatory properties help reduce the inflammation and tissue damage associated with these conditions, providing a new avenue for IBD treatment .
Antioxidant Properties
Studies have also highlighted the antioxidant capabilities of (4-Methylenepiperidin-1-yl)(phenyl)methanone. By neutralizing free radicals and reducing oxidative stress, this compound can protect cells from damage, which is crucial in preventing various diseases, including cancer and neurodegenerative disorders .
Enzyme Inhibition
The compound has been identified as a potent inhibitor of certain enzymes, such as monoacylglycerol lipase (MAGL). This inhibition is significant in various therapeutic contexts, including the treatment of cancer, chronic pain, and neurodegenerative diseases. The ability to selectively inhibit these enzymes makes (4-Methylenepiperidin-1-yl)(phenyl)methanone a valuable tool in medicinal chemistry .
Propriétés
IUPAC Name |
(4-methylidenepiperidin-1-yl)-phenylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO/c1-11-7-9-14(10-8-11)13(15)12-5-3-2-4-6-12/h2-6H,1,7-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLNNUXOAZQFEAN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C1CCN(CC1)C(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10454651 | |
| Record name | N-benzoyl-4-methylenepiperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10454651 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Methylenepiperidin-1-yl)(phenyl)methanone | |
CAS RN |
188904-84-9 | |
| Record name | N-benzoyl-4-methylenepiperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10454651 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

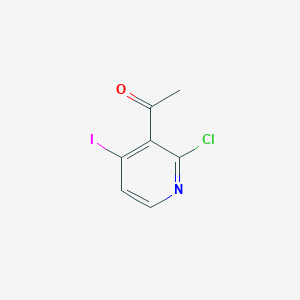
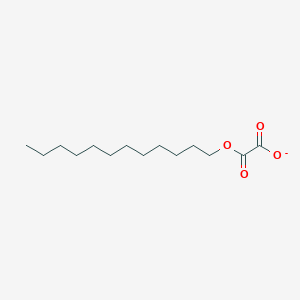
![Silane, [2,6-bis(1,1-dimethylethyl)-4-methylphenoxy]trimethyl-](/img/structure/B3048890.png)
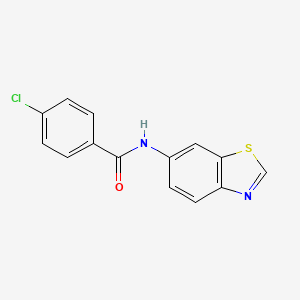
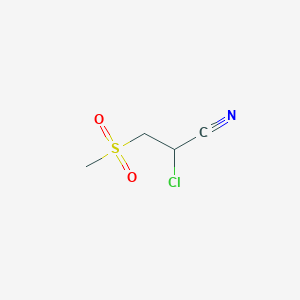
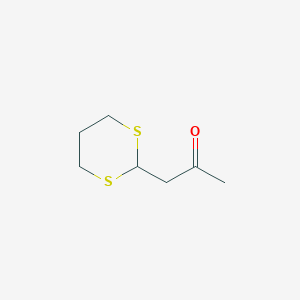
![2-[5-Ethyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoic acid](/img/structure/B3048902.png)
![[3-(tert-butoxycarbonyl)-1H-pyrazol-1-yl]acetic acid](/img/structure/B3048903.png)
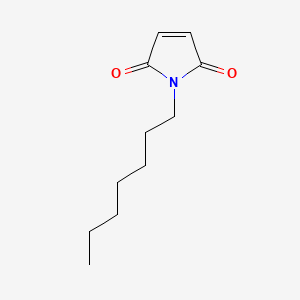
![6-(1,3-dimethyl-1H-pyrazol-4-yl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid](/img/structure/B3048905.png)
![2-({5,7-Dimethylpyrazolo[1,5-a]pyrimidin-2-yl}oxy)acetic acid](/img/structure/B3048906.png)

